Acetic acid, (tributylstannyl)-, ethyl ester
Description
Acetic acid, (tributylstannyl)-, ethyl ester (CAS: 106335-84-6) is an organotin compound with the molecular formula C₁₆H₃₂O₂Sn. It features a tributylstannyl (-Sn(C₄H₉)₃) group attached to the α-carbon of ethyl acetate. This compound is primarily utilized in cross-coupling reactions, such as the Stille coupling, where it acts as a nucleophilic partner for palladium-catalyzed bond formation between sp²-hybridized carbons . Its synthesis often involves conjugate addition of tributylstannyl cuprate to ethyl butynoate or coupling reactions with palladium catalysts like Pd(PPh₃)₄ under reflux conditions .
The tributylstannyl group confers unique reactivity, enabling the formation of carbon-carbon bonds in complex organic syntheses, such as pharmaceuticals and agrochemicals . However, organotin compounds are subject to regulatory scrutiny due to their environmental toxicity, necessitating careful handling and disposal.
Properties
IUPAC Name |
ethyl 2-tributylstannylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.3C4H9.Sn/c1-3-6-4(2)5;3*1-3-4-2;/h2-3H2,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSMFBPOVGYFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447471 | |
| Record name | Acetic acid, (tributylstannyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-94-7 | |
| Record name | Acetic acid, (tributylstannyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(tributylstannyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (tributylstannyl)-, ethyl ester typically involves the reaction of acetic acid with tributylstannyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{COOH} + \text{Bu}_3\text{SnCl} \rightarrow \text{CH}_3\text{COOSnBu}_3 + \text{HCl} ] where Bu represents the butyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the stannyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (tributylstannyl)-, ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be substituted by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction Reactions: Reduction of the ester group can yield alcohols and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Various organotin derivatives.
Oxidation Reactions: Tin oxides and other oxidized products.
Reduction Reactions: Alcohols and other reduced compounds.
Scientific Research Applications
Acetic acid, (tributylstannyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of acetic acid, (tributylstannyl)-, ethyl ester involves the interaction of the stannyl group with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Key Analysis
Reactivity in Cross-Coupling Reactions
- The tributylstannyl group in this compound enables efficient transmetallation in Stille couplings , forming bonds between sp² carbons (e.g., aryl-aryl or aryl-alkenyl bonds) .
- In contrast, ethyl acetate lacks metal-coordinating groups and is inert in such reactions, serving mainly as a solvent .
Functional Group Influence Nitroacetic acid ethyl ester (C₄H₇NO₄) contains a nitro group, which participates in nucleophilic substitutions and cyclization reactions, unlike the tributylstannyl analog .
Biological and Industrial Relevance Caffeic acid ethyl ester and similar phenolic esters exhibit antioxidant properties, highlighting their divergence from organotin compounds, which are primarily synthetic tools . m-Tolylsulfanyl-acetic acid ethyl ester demonstrates sulfur’s role in modulating electronic properties, contrasting with the tin-mediated reactivity of the tributylstannyl ester .
Table 2: Thermal and Catalytic Conditions
Biological Activity
Acetic acid, (tributylstannyl)-, ethyl ester, also known as tributylstannyl acetic acid ethyl ester, is an organotin compound that exhibits unique biological activities due to its structural characteristics. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tributylstannyl group attached to an acetic acid moiety through an ethyl ester linkage. This combination imparts specific reactivity patterns typical of both organotin compounds and carboxylic acid derivatives. Organotin compounds are recognized for their diverse applications in agriculture, materials science, and organic synthesis due to their ability to form stable complexes and their reactivity with various biological molecules.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to other organotin compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Organotin Ester | Unique combination of tributylstannyl group with acetic acid functionality |
| Tributylstannate | Organotin Ester | Used in various industrial applications |
| Triphenyltin acetate | Organotin Ester | Exhibits strong antifungal activity |
| Dibutyltin dilaurate | Organotin Ester | Known for its use as a biocide |
| Butyltin hydroxide | Organotin Hydroxide | Utilized in antifouling paints |
Case Studies and Research Findings
Research into the biological activity of organotin compounds has highlighted their potential interactions with various biological systems. For instance:
- Neurotoxicity Studies : Investigations have shown that certain organotin compounds can disrupt neurotransmitter systems in animal models. The effects on dopamine receptors were particularly noted in studies utilizing PET imaging techniques .
- Endocrine Disruption : Some studies have indicated that organotin compounds may interfere with hormonal signaling pathways, leading to reproductive and developmental toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

